![molecular formula C8H10N2 B187345 Indolin-6-amine CAS No. 15918-79-3](/img/structure/B187345.png)
Indolin-6-amine
Overview
Description
Indolin-6-amine, also known as 6-Indolinamine, is a compound with the molecular formula C8H10N2 and a molecular weight of 134.17800 . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Indoline structures are commonly found in natural and synthetic compounds with medicinal value .
Molecular Structure Analysis
Indolin-6-amine has a molecular structure that consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .
Physical And Chemical Properties Analysis
Indolin-6-amine has a molecular weight of 134.17800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Anticancer Properties
Indolin-6-amine has gained attention as a potential anticancer agent. Researchers are exploring its ability to inhibit tumor growth and metastasis. The compound interacts with specific cellular targets, disrupting signaling pathways crucial for cancer cell survival. Preclinical studies have shown promising results, making indolin-6-amine a candidate for further investigation in cancer therapy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPKGQJQAQXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-6-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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